1-(5-Amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylic acid
Description
1-(5-Amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylic acid is a heterocyclic compound featuring a piperidine ring fused with a 1,3,4-thiadiazole moiety. This compound is structurally distinct due to the combination of a rigid thiadiazole core and a flexible piperidine-carboxylic acid backbone, making it a candidate for pharmaceutical applications, particularly in enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2S/c9-7-10-11-8(15-7)12-3-1-5(2-4-12)6(13)14/h5H,1-4H2,(H2,9,10)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCQFZVLBAATER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NN=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylic acid typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with piperidine-4-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(5-Amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The thiadiazole ring can be reduced to form corresponding thiols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Biological Activities
Research indicates that 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylic acid exhibits various biological activities. It has demonstrated potential antimicrobial properties and may act as an inhibitor in certain enzymatic pathways. Studies suggest its effectiveness against specific bacterial strains, making it a candidate for further pharmacological investigations.
Interactions with Biological Targets
Interaction studies have indicated that this compound interacts with various biological targets through hydrogen bonding and hydrophobic interactions, due to the presence of the amino and carboxylic functionalities. Further studies are required to elucidate its mechanism of action and potential side effects.
Structural Analogs
Several compounds share structural features with this compound.
Examples of Structural Analogs
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(5-Amino-1,3,4-thiadiazol-2-yl)piperidine-3-carboxylic acid | Similar thiadiazole and piperidine structure | Different carboxylic position |
| 1-[({5-[3-Methylphenyl]amino}-1,3,4-thiadiazol-2-yl)thio]acetylpiperidine | Contains thioether functionality | Potentially different biological activity |
| 1-[5-{(4-Methylphenyl)amino}carbonyl]-1,3,4-thiadiazol-2-ylcarbonylpiperidine | Additional carbonyl groups | May enhance lipophilicity and bioavailability |
Mechanism of Action
The mechanism of action of 1-(5-Amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. The compound’s ability to cross cellular membranes allows it to reach intracellular targets and exert its effects .
Comparison with Similar Compounds
Substituent Modifications on the Thiadiazole Ring
- 1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid (Thermo Scientific™): Key Difference: The 5-amino group is replaced with a trifluoromethyl (-CF₃) group. Molecular weight is higher (281.25 g/mol) compared to the amino derivative. Purity is 97%, suitable for high-precision applications . Applications: Likely used in fluorinated drug analogs or agrochemicals due to metabolic stability imparted by the -CF₃ group.
- 1-(1,3,4-Thiadiazol-2-yl)piperidine-4-carboxylic acid hydrochloride (CymitQuimica): Key Difference: Lacks the 5-amino group and is formulated as a hydrochloride salt. Impact: The absence of the amino group reduces hydrogen-bonding capacity, while the hydrochloride salt improves crystallinity and aqueous solubility. Molecular weight is 249.7 g/mol, with ≥95% purity . Applications: Potential intermediate for ionic compound synthesis or prodrug development.
Thiadiazole-Linked Derivatives
Compounds in and feature a 5-amino-1,3,4-thiadiazol-2-yl group connected via a thioether (-S-) bond to aryl ketones. Key examples include:
- 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-(4-chlorophenyl)ethan-1-one (3g): Properties: Melting point (mp) = 179–180°C, yield = 69%. The electron-withdrawing chloro group increases stability and may enhance antimicrobial activity .
- 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-(4-nitrophenyl)ethan-1-one (3j): Properties: mp = 140–142°C, yield = 62%.
Physicochemical Properties
Research Findings and Trends
- Synthetic Optimization: Modifications like oxalate salts (e.g., QA-2135 in ) or methoxyimino groups (QA-2636) highlight strategies to enhance solubility or bioavailability .
Biological Activity
1-(5-Amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylic acid is a heterocyclic compound notable for its unique structural features, including a piperidine ring and a thiadiazole moiety. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial and potential anticancer properties. The following sections provide a comprehensive overview of its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₁₂N₄O₂S, with a molecular weight of 228.27 g/mol. The presence of both amino and carboxylic acid functional groups contributes to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₂N₄O₂S |
| Molecular Weight | 228.27 g/mol |
| Functional Groups | Amino, Carboxylic Acid |
| Structural Features | Thiadiazole, Piperidine |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against pathogens such as Klebsiella pneumoniae and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported as low as 31.25 µg/mL for some derivatives .
Enzyme Inhibition
The compound shows promise as an inhibitor in specific enzymatic pathways. For instance, studies have explored its potential as an inhibitor of monoamine oxidase (MAO), with some derivatives exhibiting IC50 values in the nanomolar range . This suggests potential applications in treating mood disorders or other conditions related to MAO activity.
Cytotoxicity Against Cancer Cells
In cell viability assays, this compound has demonstrated cytotoxic effects on cancer cell lines. For example, compounds derived from this structure have shown IC50 values ranging from 1.51 to 7.70 µM against human T-cell lymphotropic virus type-1 (HTLV-1) infected cells . These findings indicate potential applications in cancer therapeutics.
The mechanism of action for the biological activities of this compound appears to involve multiple pathways:
- Hydrogen Bonding : Interaction with biological targets primarily occurs through hydrogen bonding facilitated by the amino and carboxylic functionalities.
- Hydrophobic Interactions : The hydrophobic nature of the piperidine ring may enhance binding to lipid membranes or hydrophobic pockets in target proteins.
Further studies are required to elucidate the precise mechanisms underlying these interactions and their implications for pharmacological applications.
Synthesis Methods
The synthesis of this compound typically involves the reaction of 5-amino-1,3,4-thiadiazole with piperidine-4-carboxylic acid under dehydrating conditions. Microwave-assisted synthesis has been explored to improve yields and reduce reaction times .
Case Studies
Several studies have highlighted the biological activity of related thiadiazole compounds:
- Anticancer Activity : A study evaluated various thiadiazole derivatives for their cytotoxic effects on cancer cell lines, demonstrating that modifications to the thiadiazole structure can significantly enhance activity .
- Antimicrobial Efficacy : Another research effort focused on the antimicrobial properties of thiadiazole-containing compounds against a range of bacterial strains, establishing a correlation between structural features and potency .
Q & A
Q. Example Reaction Table
| Substituent on Thiadiazole | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|
| 4-Chlorophenyl | 69 | 99% | |
| 4-Methoxyphenyl | 59 | 99% | |
| 4-Fluorophenyl | 64 | 99% |
How is the compound characterized using spectroscopic and analytical methods?
Basic Research Question
Routine characterization includes:
- 1H/13C NMR : Confirm structural integrity by matching experimental shifts with theoretical predictions. For example, the NH₂ group in the thiadiazole ring appears at δ 7.24–7.29 ppm in DMSO-d₆ .
- HPLC : Assess purity (>95% in most cases) using C18 columns with acetonitrile/water gradients .
- Elemental Analysis : Validate molecular formula (e.g., C₁₀H₈ClN₃OS₂ for 4-chlorophenyl derivatives) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 404 [M⁺] for chlorophenyl analogs) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
